Product packaging for [(3S)-Tetrahydropyran-3-yl]methanamine(Cat. No.:CAS No. 1203706-83-5)

[(3S)-Tetrahydropyran-3-yl]methanamine

Cat. No.: B2613847
CAS No.: 1203706-83-5
M. Wt: 115.176
InChI Key: ZTCHEOLGUZDPAN-LURJTMIESA-N
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Description

Significance of Chiral Amines as Foundational Building Blocks in Complex Molecule Synthesis

Chiral amines are indispensable components in the field of organic chemistry, particularly in the synthesis of pharmaceuticals and natural products. sigmaaldrich.com Chirality, the property of a molecule being non-superimposable on its mirror image, is a fundamental aspect of biological systems. numberanalytics.com Enzymes, receptors, and other biological targets are themselves chiral, meaning they often interact differently with different enantiomers (mirror-image isomers) of a drug molecule. numberanalytics.comenamine.net This can lead to one enantiomer having the desired therapeutic effect while the other is inactive or, in some cases, causes harmful side effects. numberanalytics.com

The critical role of chiral amines stems from their prevalence in a vast number of biologically active molecules and their utility as versatile intermediates. sigmaaldrich.comnbinno.com They serve as "chiral building blocks," which are molecular fragments with a defined stereochemistry that chemists can incorporate into larger, more complex molecules. nbinno.com Using these pre-defined chiral centers allows for the construction of intricate structures with precise three-dimensional arrangements, a process known as asymmetric or stereoselective synthesis. sigmaaldrich.comnbinno.com The synthesis of chiral amines can be achieved through various methods, including chemical synthesis and enzymatic resolution. nottingham.ac.uk Their application is widespread, from being key intermediates in the synthesis of chiral drugs to acting as chiral auxiliaries or resolving agents to separate racemic mixtures. sigmaaldrich.com

Overview of Tetrahydropyran (B127337) Scaffolds in Natural Products and Bioactive Molecules

The tetrahydropyran (THP) ring is a structural motif frequently found in a wide array of natural products and biologically significant molecules. researchgate.netmdpi.com This heterocyclic scaffold is a core component in compounds ranging from simple molecules like glucose to highly complex marine natural products such as gambierol (B1232475) and maitotoxin. researchgate.netmdpi.com The prevalence of the THP ring in nature underscores its importance in molecular structures that exhibit potent biological activity. researchgate.net

Due to their abundance in nature, significant research effort has been dedicated to developing efficient and stereoselective methods for constructing the tetrahydropyran ring system. mdpi.comrsc.orgbohrium.com Strategies for its synthesis are diverse and include methods such as Prins cyclization, hetero-Diels-Alder reactions, Michael additions, and various metal-mediated cyclizations. rsc.orgbohrium.com The presence of the THP scaffold is often associated with a molecule's bioactivity, contributing to its ability to interact with biological targets. researchgate.net Consequently, molecules containing this ring system are often pursued as targets for total synthesis by organic chemists aiming to develop new therapeutic agents. mdpi.com

Rationale for Research Emphasis on the (3S)-Stereoisomer's Role in Stereoselective Synthesis

The focus on a single stereoisomer, such as the (3S) form of [(Tetrahydropyran-3-yl)]methanamine, is a cornerstone of modern drug discovery and development. enamine.net As biological systems are inherently chiral, the specific three-dimensional arrangement of atoms in a molecule dictates its biological function. numberanalytics.comnih.gov A specific stereoisomer may bind effectively to a target receptor or enzyme, while its mirror image may not fit, resulting in a significant difference in biological activity. numberanalytics.com

Stereoselective synthesis is the process of producing a single, desired stereoisomer of a chiral compound. ethz.ch In such syntheses, the stereochemistry of the starting materials can determine the stereochemistry of the final product. ethz.ch By using an enantiomerically pure building block like [(3S)-Tetrahydropyran-3-yl]methanamine, chemists can introduce a specific chiral center into a target molecule with a high degree of control. researchgate.netresearchgate.net This control is essential for creating complex molecules with multiple stereocenters, ensuring that the final product has the correct absolute and relative stereochemistry required for its intended biological activity. ethz.ch The research emphasis on the (3S)-stereoisomer is therefore driven by the need for precision in molecular synthesis, enabling the creation of pure, potent, and specific bioactive compounds while minimizing the potential for off-target effects from other stereoisomers. nih.gov

Structure

2D Structure

Chemical Structure Depiction
molecular formula C6H13NO B2613847 [(3S)-Tetrahydropyran-3-yl]methanamine CAS No. 1203706-83-5

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

[(3S)-oxan-3-yl]methanamine
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H13NO/c7-4-6-2-1-3-8-5-6/h6H,1-5,7H2/t6-/m0/s1
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZTCHEOLGUZDPAN-LURJTMIESA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC(COC1)CN
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1C[C@H](COC1)CN
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H13NO
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

115.17 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Advanced Synthetic Methodologies for Enantiopure 3s Tetrahydropyran 3 Yl Methanamine

Evolution of Synthetic Approaches to Chiral Tetrahydropyran-3-substituted Amines

The synthesis of chiral amines has undergone significant evolution, moving from classical resolution techniques to more efficient and atom-economical catalytic asymmetric methods. nih.gov Early approaches often relied on the separation of diastereomeric salts, a process that is inherently limited to a maximum theoretical yield of 50%. The development of chiral auxiliaries provided a significant step forward, allowing for diastereoselective reactions that could then be followed by removal of the auxiliary to afford the desired enantiopure amine. wikipedia.orgsci-hub.se

More recently, the field has been dominated by the development of catalytic asymmetric transformations. These methods, which utilize a small amount of a chiral catalyst to generate large quantities of an enantiomerically enriched product, represent the state-of-the-art in chiral amine synthesis. frontiersin.org Key catalytic strategies that have been applied to the synthesis of chiral amines, and by extension are relevant to [(3S)-Tetrahydropyran-3-yl]methanamine, include asymmetric hydrogenation, hydroamination, and transition metal-catalyzed C-H functionalization. nih.govsnnu.edu.cnresearchgate.net These modern approaches offer high levels of enantioselectivity and are often more sustainable than older methods. thieme-connect.de The demand for enantiomerically pure amines in the life sciences continues to drive innovation in this area, leading to the discovery of novel catalysts and synthetic routes. nih.gov

Asymmetric Synthesis Strategies for Stereo-Controlled Production

Chiral Auxiliary-Mediated Asymmetric Induction

Chiral auxiliaries are stereogenic groups that are temporarily incorporated into a substrate to direct the stereochemical outcome of a subsequent reaction. wikipedia.org This strategy has been widely employed in the synthesis of chiral amines. A common approach involves the use of sulfinamides, such as tert-butanesulfinamide (tBS), which can be condensed with an aldehyde or ketone to form a sulfinylimine. nih.gov Nucleophilic addition to this imine then proceeds with high diastereoselectivity, controlled by the chiral sulfinyl group. Subsequent cleavage of the sulfinyl group yields the desired chiral amine. wikipedia.orgnih.gov

Chiral AuxiliaryTypical ApplicationKey Features
tert-Butanesulfinamide (tBS)Asymmetric synthesis of amines from carbonyl compounds via sulfinylimines. nih.govBroad applicability, high diastereoselectivity, reliable cleavage. nih.gov
PseudoephedrineDiastereoselective alkylation of amide enolates. harvard.eduCrystalline derivatives facilitate purification, predictable stereochemical outcome. harvard.edu
8-PhenylmentholAsymmetric synthesis. wikipedia.orgIntroduced by E.J. Corey, one of the early examples of effective chiral auxiliaries. wikipedia.org
OxazolidinonesStereoselective aldol (B89426) and alkylation reactions. wikipedia.orgEstablishes two contiguous stereocenters in aldol reactions. wikipedia.org

Transition Metal-Catalyzed Asymmetric Synthesis

Palladium-catalyzed C-H functionalization has emerged as a powerful tool for the synthesis of complex molecules, offering a direct and atom-economical approach to forming new carbon-carbon and carbon-heteroatom bonds. snnu.edu.cn In the context of synthesizing chiral tetrahydropyran (B127337) derivatives, palladium catalysis can be employed to introduce functionality at specific positions with high stereocontrol. acs.org For instance, a palladium-catalyzed oxidative Heck redox-relay strategy has been used to synthesize functionalized 2,6-trans-tetrahydropyrans with excellent selectivity. acs.org While not directly producing a 3-aminomethyl substituent, such methods establish the chiral tetrahydropyran core, which can be further functionalized.

The versatility of palladium catalysis allows for a wide range of C-H bonds to be targeted, and the development of chiral ligands enables these reactions to be performed enantioselectively. snnu.edu.cn Challenges in this area include achieving high regioselectivity and enantioselectivity, particularly in substrates with multiple potentially reactive C-H bonds.

Asymmetric hydrogenation of prochiral imines is one of the most direct and efficient methods for the synthesis of α-chiral amines. nih.gov This approach has been widely adopted in both academic and industrial settings. The development of chiral catalysts, particularly those based on iridium and rhodium with chiral phosphine (B1218219) ligands, has enabled the hydrogenation of a broad range of imines with excellent enantioselectivities. nih.govnih.gov For the synthesis of this compound, a suitable precursor would be a tetrahydropyran-3-carbaldehyde-derived imine.

In addition to imines, other unsaturated precursors such as enamines and N-heteroaromatic compounds can also be subjected to asymmetric hydrogenation to afford chiral amines. nih.gov The choice of catalyst and reaction conditions is crucial for achieving high enantioselectivity and can be substrate-dependent.

Catalyst TypeSubstrateKey Features
Iridium-Phosphino-Oxazoline ComplexesN-aryl iminesHigh activity and enantioselectivity (up to 97% ee). nih.gov
Rhodium/ZhaoPhos ComplexesIndolesEfficient for obtaining optically pure indolines. nih.gov
Iridium-tBu-ax-Josiphos ComplexSterically hindered cyclic iminesProduces bulky tetrahydroisoquinoline analogs with high yields and enantioselectivities. nih.gov

Hydroamination, the addition of an N-H bond across a carbon-carbon double or triple bond, is a highly atom-economical method for the synthesis of amines. researchgate.net Catalytic asymmetric hydroamination has garnered significant attention as a means to produce chiral amines directly from readily available alkenes. chinesechemsoc.orgillinois.edu Copper hydride (CuH) catalyzed hydroamination has proven to be a particularly effective strategy. nih.gov

For the synthesis of a molecule like this compound, a reductive relay hydroamination strategy could be envisioned starting from an allylic alcohol precursor. nih.gov This approach allows for the installation of an amino group at a position remote from the initial double bond with high regio- and enantioselectivity. nih.gov The development of new chiral ligands continues to expand the scope and utility of asymmetric hydroamination reactions.

Organocatalytic Methods for Stereoselective Formation

Asymmetric organocatalysis has emerged as a powerful tool for constructing chiral molecules without relying on metal catalysts. researchgate.net For the synthesis of the this compound backbone, organocatalytic methods can be employed to create the functionalized tetrahydropyran ring with high diastereo- and enantioselectivity.

One prominent strategy involves a domino Michael-hemiacetalization reaction. nih.gov This approach can utilize α-hydroxymethyl nitroalkenes as Michael acceptors and various 1,3-dicarbonyl compounds in the presence of a chiral organocatalyst, such as a cinchona-alkaloid-thiourea-based bifunctional catalyst. nih.govresearchgate.net The reaction sequence builds up to four contiguous stereocenters, with the catalyst controlling the stereochemical outcome of the initial Michael addition. The resulting polyfunctionalized dihydropyran or tetrahydropyran can then be chemically modified to yield the target aminomethyl group. The key advantage of this method is the ability to generate significant molecular complexity and control stereochemistry in a single, efficient operation. nih.gov

The table below summarizes representative results for organocatalytic synthesis of functionalized tetrahydropyran precursors, highlighting the potential of these methods.

Catalyst TypeReactantsProduct TypeYield (%)Diastereomeric Excess (% de)Enantiomeric Excess (% ee)
Chiral Thioureaα-Hydroxymethyl Nitroalkene, β-Keto EsterDihydropyran81-8626-7678-94
Chiral Primary Diamineα,β-Unsaturated Ketone, AlcoholTetrahydropyranHighHighHigh
Chiral ImidazolidinoneUnsaturated Aldehyde, Enolizable KetoneTetrahydropyranGood>95>98

This table presents generalized data based on findings in organocatalytic tetrahydropyran synthesis to illustrate typical performance. nih.govresearchgate.net

Biocatalytic and Chemoenzymatic Synthesis Pathways

Biocatalysis offers a highly selective and sustainable alternative to traditional chemical synthesis, utilizing enzymes to perform transformations under mild, aqueous conditions. nih.govacs.org For the synthesis of this compound, chemoenzymatic routes that combine the strengths of both chemical and enzymatic steps are particularly effective. nih.govrsc.org

Amine transaminases (ATAs), also known as ω-transaminases (ω-TAs), are pyridoxal (B1214274) 5'-phosphate (PLP)-dependent enzymes that catalyze the transfer of an amino group from a donor molecule to a ketone acceptor. frontiersin.orgdiva-portal.org This reaction provides a direct and highly enantioselective route to chiral amines from prochiral ketones. mdpi.comnih.gov

The synthesis of this compound can be achieved via the asymmetric amination of tetrahydropyran-3-one using an (S)-selective ATA. Wild-type enzymes often exhibit limited activity and stability, particularly with non-natural or bulky substrates. frontiersin.orgnih.gov Consequently, extensive protein engineering is required to develop robust and efficient biocatalysts. A notable success in this area is the development of an engineered transaminase for the synthesis of sitagliptin, an antidiabetic drug, which involves the amination of a bulky ketone substrate. frontiersin.orgresearchgate.net Similar strategies can be applied to create ATA variants tailored for tetrahydropyran-3-one. For instance, a biocatalytic process for the direct transamination to produce (R)-3-Aminotetrahydropyran has been successfully scaled to the kilogram level, demonstrating the industrial viability of this approach. researchgate.net

The table below illustrates the impact of protein engineering on ATA performance for the synthesis of various chiral amines.

Enzyme OriginTarget SubstrateKey MutationsActivity/Performance ImprovementReference
Arthrobacter sp.Pro-sitagliptin Ketone27 mutations over 11 rounds>25,000-fold increase in activity, >99.95% ee frontiersin.org
Chromobacterium violaceum4'-substituted AcetophenonesRational Design (e.g., W57C)Increased specific activity toward bulky ketones diva-portal.org
Fodinicurvata sediminis4-hydroxy-2-butanoneH30R/Y90F/V152K/Y156F7.95-fold greater catalytic efficiency nih.gov
Arthrobacter cumminsiiPro-sitagliptin KetoneM1 + M122HEnabled kg-scale synthesis with >99% ee researchgate.net

An alternative enzymatic strategy is reductive amination, which converts a carbonyl group to an amine via an imine intermediate. wikipedia.org This transformation can be catalyzed by several enzyme classes, including imine reductases (IREDs), reductive aminases (RedAms), and amine dehydrogenases (AmDHs). acs.orgnih.govresearchgate.net These enzymes utilize a nicotinamide (B372718) cofactor (NAD(P)H) to reduce the imine formed from the reaction of a ketone (e.g., tetrahydropyran-3-one) with an amine source, often ammonia. nih.govresearchgate.net The high stereoselectivity of these enzymes allows for the direct production of enantiopure amines, making this a highly attractive industrial approach that has been scaled to ton-level production for certain chiral amines. nih.gov

For cases where a racemic mixture of (tetrahydropyran-3-yl)methanamine is more accessible, deracemization offers a path to a single enantiomer with a theoretical yield of 100%. mdpi.com One method is dynamic kinetic resolution (DKR), which combines a highly enantioselective enzymatic reaction with in-situ racemization of the substrate. wikipedia.orgrsc.org A DKR process could involve the selective acylation or deamination of one enantiomer by an enzyme (e.g., a lipase (B570770) or an oxidase), while a chemical catalyst (such as a ruthenium complex) or a second enzyme continuously racemizes the remaining, unreacted amine. wikipedia.orgrsc.org Another powerful deracemization strategy employs a pair of stereocomplementary ω-TAs. mdpi.com One enzyme selectively deaminates the undesired enantiomer back to the ketone, which is then re-aminated by the second, stereocomplementary enzyme to form the desired enantiomer, driving the reaction to completion. mdpi.com

Directed evolution is a powerful protein engineering technique that mimics natural evolution in the laboratory to tailor enzyme properties for specific industrial applications. nih.govmpg.de This process involves generating a large library of enzyme variants through random mutagenesis (e.g., error-prone PCR) or site-directed mutagenesis (e.g., saturation mutagenesis) and then screening these variants for improved performance using high-throughput methods. researchgate.netnih.gov

For the synthesis of this compound, directed evolution can be used to:

Enhance Stereoselectivity: Improve the enantiomeric excess (ee) of the desired (S)-enantiomer by modifying amino acid residues in the enzyme's active site that control substrate binding orientation.

Expand Substrate Scope: Increase the enzyme's activity towards the non-natural substrate, tetrahydropyran-3-one, which may be poorly accepted by wild-type enzymes. nih.govethz.ch

Improve Stability: Enhance the enzyme's tolerance to process conditions such as high substrate concentrations, organic co-solvents, and elevated temperatures.

Methodologies like iterative saturation mutagenesis (ISM) and combinatorial active-site saturation testing (CAST) are highly effective for fine-tuning the active site to accommodate new substrates and achieve desired selectivities. mpg.denih.gov Growth selection systems, where cell survival is linked to the desired enzymatic activity, provide a powerful tool for screening vast libraries of mutants. nih.govresearchgate.net

Enzyme TypeEngineering GoalMethodFold Improvement
Amine TransaminaseAsymmetric synthesis of a chiral amine intermediateGrowth Selection System110-fold increase in specific activity
Monoamine OxidaseDeracemization of a chiral amine intermediateGrowth Selection System270-fold improvement
LipaseEnantioselectivity for a chiral esterIterative Saturation Mutagenesis594-fold improvement in E-value
Cyclohexylamine OxidaseActivity on non-natural substrateFADS-based screening50-fold improvement in catalytic efficiency

This table provides examples of improvements achieved through directed evolution for various enzyme classes. researchgate.netnih.govethz.ch

Precursor Design and Derivatization for Stereospecific Ring Closure

An alternative to forming the chiral center during amination is to construct the tetrahydropyran ring stereospecifically from a chiral precursor. This approach relies on well-established chemical transformations where the stereochemistry of the starting material dictates the final product's configuration.

Various methods exist for the construction of tetrahydropyran rings. researchgate.netorganic-chemistry.org Strategies applicable to the stereospecific synthesis of the this compound core include:

Prins Cyclization: The acid-catalyzed cyclization of a chiral homoallylic alcohol with an aldehyde can produce substituted tetrahydropyrans. researchgate.netorganic-chemistry.org By starting with an enantiopure alcohol, the stereochemistry can be transferred to the newly formed ring system.

Intramolecular Hetero-Diels-Alder Reaction: A [4+2] cycloaddition involving a precursor with a tethered diene and dienophile can form the THP ring with predictable stereochemistry based on the geometry of the starting materials. researchgate.net

Metal-Mediated Cycloetherification: Intramolecular hydroalkoxylation of a suitably functionalized and enantiopure alkenyl alcohol, catalyzed by platinum, gold, or other metals, can lead to stereospecific ring closure. researchgate.netorganic-chemistry.org

Once the chiral tetrahydropyran ring is formed with a suitable functional group (e.g., ester, nitrile, or azide) at the C3 position, standard chemical derivatization can be used to convert this group into the required aminomethyl functionality. For example, reduction of a nitrile or an azide (B81097) group would yield the target primary amine while preserving the stereocenter.

Optimization of Synthetic Routes for Enantiomeric Purity and Scalability

Transitioning a synthetic route from the laboratory to an industrial scale requires rigorous optimization of reaction parameters to maximize yield, enantiomeric purity, and cost-effectiveness. researchgate.net For both organocatalytic and biocatalytic pathways to this compound, several factors are critical.

For Biocatalytic Routes:

Cofactor Recycling: Reactions involving dehydrogenases or IREDs require stoichiometric amounts of NAD(P)H, which is expensive. nih.govresearchgate.net Implementing an efficient cofactor recycling system, such as using a secondary enzyme like glucose dehydrogenase or formate (B1220265) dehydrogenase, is essential for scalability.

Equilibrium Shift: Transaminase reactions often suffer from unfavorable equilibria. diva-portal.orgnih.gov Strategies to drive the reaction forward include using a large excess of the amine donor, removing one of the byproducts (e.g., pyruvate (B1213749) can be removed by lactate (B86563) dehydrogenase), or using an amine donor that generates an innocuous byproduct (e.g., isopropylamine, which yields acetone). nih.gov

For Chemical Routes:

Catalyst Loading: Minimizing the loading of the organocatalyst or metal catalyst without compromising yield or enantioselectivity is a key goal to reduce costs.

Downstream Processing: Developing efficient methods for product isolation and purification is critical. This includes removing residual catalyst and byproducts to achieve the high purity required for pharmaceutical intermediates.

Enantiomeric Purity Enhancement: Techniques such as recrystallization of the final product or a salt derivative can often be used to upgrade the enantiomeric excess to >99.5%.

The successful scale-up of syntheses, such as the kilogram-scale production of chiral amines using engineered enzymes, highlights the industrial feasibility of these advanced methodologies. researchgate.netresearchgate.netnih.gov

3s Tetrahydropyran 3 Yl Methanamine As a Chiral Synthon and Intermediate

Role in the Asymmetric Synthesis of Complex Natural Products

The synthesis of marine natural products containing substituted tetrahydropyran (B127337) rings often involves intricate strategies to control the stereochemistry at multiple centers. Methodologies such as intramolecular oxa-conjugate cyclization and Prins cyclization are commonly employed to construct the THP core. In this context, a pre-formed chiral synthon like [(3S)-Tetrahydropyran-3-yl]methanamine could offer a more convergent and efficient approach, providing a ready-made, stereochemically defined fragment for incorporation into the larger molecular framework.

Application in the Construction of Advanced Pharmaceutical Intermediates and Drug Candidates

The utility of this compound is more prominently documented in the field of medicinal chemistry, where it serves as a key intermediate in the synthesis of advanced pharmaceutical candidates. The tetrahydropyran ring is a privileged scaffold in drug design, often imparting favorable pharmacokinetic properties such as improved solubility and metabolic stability.

A notable application of aminotetrahydropyrans is in the development of dipeptidyl peptidase-4 (DPP-4) inhibitors, a class of drugs used for the treatment of type 2 diabetes. nih.govmdpi.com While specific examples detailing the direct use of this compound are emerging, the synthesis of various DPP-4 inhibitors involves the construction of highly substituted aminotetrahydropyran cores. The primary amine of this compound provides a crucial handle for the introduction of various substituents necessary for potent and selective inhibition of the DPP-4 enzyme.

The general synthetic approach often involves the coupling of the aminotetrahydropyran core with other heterocyclic fragments. The stereochemistry of the amine and other substituents on the tetrahydropyran ring is critical for optimal binding to the active site of the DPP-4 enzyme. Therefore, the use of an enantiomerically pure starting material like this compound is paramount for the synthesis of single-enantiomer drug candidates.

Stereoselective Introduction of the (3S)-Tetrahydropyran-3-ylmethanamine Moiety into Target Molecules

The stereoselective synthesis of molecules containing the (3S)-Tetrahydropyran-3-ylmethanamine moiety is crucial for controlling their biological activity. Several synthetic strategies can be envisioned for the enantioselective preparation of this key intermediate and its incorporation into larger molecules.

One common approach involves the stereoselective reduction of a corresponding ketone or imine precursor. For instance, the asymmetric hydrogenation of a suitable enamine or the reduction of a ketone with a chiral reducing agent can establish the desired stereocenter at the 3-position of the tetrahydropyran ring. Another strategy involves the use of chiral catalysts in reactions such as hydroformylation or hydrocyanation of a dihydropyran precursor, followed by reduction of the resulting aldehyde or nitrile.

Furthermore, enzymatic resolutions can be employed to separate a racemic mixture of aminomethyltetrahydropyrans, affording the desired (3S)-enantiomer with high optical purity. Once obtained, the stereochemically defined this compound can be introduced into target molecules through standard amine chemistry, such as amide bond formation, reductive amination, or nucleophilic substitution reactions.

Development of Derivatization Strategies and Functional Group Transformations for Scaffold Diversification

The primary amine of this compound serves as a versatile anchor point for a wide range of derivatization strategies, enabling the creation of diverse chemical libraries for drug discovery and optimization. This process of "scaffold hopping," where the core structure is maintained while peripheral groups are varied, is a powerful tool in medicinal chemistry. nih.govresearchgate.net

Table 1: Potential Derivatization Reactions of this compound

Reaction TypeReagent/ConditionsResulting Functional Group
AcylationAcyl chlorides, Anhydrides, Carboxylic acids (with coupling agents)Amide
SulfonylationSulfonyl chloridesSulfonamide
Reductive AminationAldehydes, Ketones (with reducing agent)Secondary or Tertiary Amine
AlkylationAlkyl halidesSecondary or Tertiary Amine
Urea/Thiourea FormationIsocyanates, IsothiocyanatesUrea/Thiourea

These functional group transformations allow for the systematic exploration of the structure-activity relationship (SAR) of drug candidates. By modifying the substituents attached to the aminomethyl group, chemists can fine-tune the compound's potency, selectivity, and pharmacokinetic properties. For example, in the context of DPP-4 inhibitors, different amides or sulfonamides can be synthesized to optimize interactions with specific residues in the enzyme's active site.

Furthermore, the tetrahydropyran ring itself can be further functionalized, although this is often more challenging. However, modern C-H activation methodologies are emerging that could potentially allow for the direct introduction of substituents onto the THP ring, further expanding the chemical space accessible from this versatile chiral building block.

Conformational Analysis and Stereochemical Characterization of Tetrahydropyran 3 Ylmethanamine Systems

Theoretical and Experimental Studies of Tetrahydropyran (B127337) Ring Conformations

The six-membered tetrahydropyran ring, analogous to cyclohexane (B81311), is not planar. To alleviate angle and torsional strain, it adopts several non-planar conformations. libretexts.orgmasterorganicchemistry.comThe most stable and predominant conformation is the chair form , which minimizes both steric repulsions and torsional strain by maintaining staggered arrangements around all C-C bonds. masterorganicchemistry.comuky.eduOther higher-energy conformations include the boat , twist-boat , and half-chair . libretexts.orgmasterorganicchemistry.com The energy difference between the chair and the next most stable conformer, the twist-boat, is significant, making the chair conformation the most populated form at room temperature. uky.eduThe boat conformation is particularly unstable due to unfavorable "flagpole" interactions between hydrogens at the C2 and C5 positions and eclipsing interactions along the sides of the "boat". libretexts.org Both theoretical and experimental methods are employed to study these conformations:

Theoretical Studies : Computational methods, such as Density Functional Theory (DFT) and ab initio calculations, are powerful tools for modeling the potential energy surface of the THP ring. whiterose.ac.ukresearchgate.netThese calculations can predict the relative energies of different conformers, transition state energies for interconversion (e.g., ring-flipping), and the influence of substituents on conformational preference. whiterose.ac.uk* Experimental Studies : X-ray crystallography provides precise information about the solid-state conformation of molecules. researchgate.netIn solution, Nuclear Magnetic Resonance (NMR) spectroscopy is the primary tool. Analysis of proton-proton (¹H-¹H) coupling constants can provide detailed information about the dihedral angles between adjacent protons, which is characteristic of a specific ring conformation. rsc.org

Table 1: Relative Energies of Tetrahydropyran Conformations
ConformationRelative Energy (kcal/mol)Key Strain Features
Chair0 (most stable)Minimal angle and torsional strain; all bonds staggered.< masterorganicchemistry.com/td>
Twist-Boat~5.5Reduced flagpole interactions compared to boat.< uky.edu/td>
Boat~6-7Significant flagpole steric strain and torsional strain from eclipsed bonds.< libretexts.org/td>
Half-Chair~10-11High angle and torsional strain; serves as a transition state for ring inversion.< masterorganicchemistry.com/td>

Influence of the Methanamine Substituent on Ring Conformation and Stereochemical Preferences

In a monosubstituted tetrahydropyran ring, the substituent can occupy one of two positions in the chair conformation: axial (pointing perpendicular to the plane of the ring) or equatorial (pointing outwards from the equator of the ring). libretexts.orglibretexts.orgThese two conformers are interconvertible via a process known as a ring flip. libretexts.org For the [(3S)-Tetrahydropyran-3-yl]methanamine molecule, the methanamine group (-CH₂NH₂) is at the C3 position. The conformational equilibrium will be dictated primarily by steric factors. The conformer with the substituent in the equatorial position is generally more stable than the axial conformer. This preference is due to the avoidance of unfavorable steric interactions, specifically 1,3-diaxial interactions . youtube.comWhen the -CH₂NH₂ group is in the axial position, it experiences steric repulsion from the axial hydrogens on C1 and C5. This steric strain destabilizes the axial conformer.

Table 2: Conformational Equilibrium of this compound
ConformerKey InteractionRelative StabilityPopulation at Equilibrium
EquatorialMinimal steric interactions.More StableMajor
Axial1,3-diaxial steric interactions with axial H's.< youtube.com/td> Less StableMinor

Anomeric and Quasi-Homoanomeric Effects in Substituted Tetrahydropyrans

Stereoelectronic effects, which involve the interaction of electron orbitals, can also influence conformational preferences in tetrahydropyrans.

The anomeric effect is a well-known phenomenon in carbohydrate chemistry that describes the tendency of an electronegative substituent at the anomeric carbon (C2 in THP) to prefer the axial orientation, despite steric considerations. nih.govbasna.irThis stabilization arises from a hyperconjugative interaction between a lone pair (n) on the ring's oxygen atom and the antibonding orbital (σ) of the C-substituent bond (n → σ). nih.govrsc.orgThis interaction is maximized when the lone pair and the C-substituent bond are anti-periplanar, a geometry achieved in the axial conformation.

Since the methanamine group in this compound is at the C3 position, it does not experience the classic anomeric effect. However, related, albeit weaker, long-range stereoelectronic interactions can occur. The homoanomeric effect refers to such an interaction over one additional bond. nih.govIn this case, it would involve the delocalization of electron density from an oxygen lone pair into the antibonding orbital of the C3-C(methanamine) bond or the C(methanamine)-N bond. Computational studies on related systems have investigated these n(X) → β-σ(C-Y) interactions. nih.govWhile hyperconjugation is a controlling factor for equatorial bonds, these effects are generally weaker than the classic anomeric effect and are often outweighed by steric factors, especially for a non-electronegative substituent like a methanamine group. nih.gov A quasi-homoanomeric effect has also been described, involving interactions between a lone pair, a singly occupied molecular orbital (SOMO) in radicals, and a σ orbital, but this is not directly applicable to the ground state of the title compound.

Methodologies for Stereochemical Purity and Configurational Stability Assessment

Assessing the stereochemical integrity of a chiral molecule like this compound is critical. This involves determining its enantiomeric purity and confirming its configurational stability.

Chiral Chromatography : This is the most widely used and reliable method for determining the enantiomeric purity (or enantiomeric excess, ee) of a chiral compound. openochem.orgwikipedia.orgThe technique involves separating the enantiomers on a chiral stationary phase (CSP). openochem.orgThe CSP creates a chiral environment where the two enantiomers form transient, diastereomeric complexes with differing stabilities, leading to different retention times. openochem.org* Chiral High-Performance Liquid Chromatography (HPLC) and Chiral Gas Chromatography (GC) are the primary techniques used. wikipedia.orgacs.orgBy comparing the peak areas of the two enantiomers in the chromatogram, the enantiomeric excess can be accurately calculated.

Advanced NMR Techniques : NMR spectroscopy is a powerful tool for confirming the structure and relative stereochemistry of a molecule. For assessing configurational stability and purity, several methods are used:

Chiral Derivatizing Agents (CDAs) : The chiral amine can be reacted with an enantiomerically pure CDA, such as Mosher's acid, to form a mixture of diastereomers. researchgate.netresearchgate.netnih.govUnlike enantiomers, diastereomers have different physical properties and will exhibit distinct signals (different chemical shifts) in an NMR spectrum (e.g., ¹H, ¹³C, or ¹⁹F NMR). nih.govfrontiersin.orgThe integration of these distinct signals allows for the quantification of the original enantiomeric ratio.

Chiral Solvating Agents (CSAs) : These agents form weak, transient diastereomeric complexes with the enantiomers in solution, leading to the separation of NMR signals without the need for covalent modification. researchgate.netresearchgate.net* Nuclear Overhauser Effect (NOE) Spectroscopy : Techniques like NOESY or ROESY can be used to establish through-space proximity of protons. This is invaluable for confirming the relative stereochemistry and the preferred conformation of the molecule, for instance, by observing correlations between the methanamine protons and specific ring protons that would only be possible in the equatorial conformation.

Applications in Molecular Design and Pre Clinical Biological Research

Scaffold Design and Optimization in Medicinal Chemistry Programs

The tetrahydropyran (B127337) ring is a common heterocyclic scaffold found in numerous natural products and synthetic compounds with a wide range of biological activities. The [(3S)-Tetrahydropyran-3-yl]methanamine fragment, in particular, serves as a valuable building block in drug discovery due to its favorable physicochemical properties. The THP ring can act as a bioisostere for other cyclic systems, offering improved metabolic stability and pharmacokinetic profiles.

In medicinal chemistry, this scaffold is frequently employed to orient substituents in a defined three-dimensional space, facilitating precise interactions with biological targets. For instance, it has been incorporated into the design of triple uptake inhibitors, which are compounds that simultaneously block the reuptake of dopamine (B1211576) (DAT), serotonin (B10506) (SERT), and norepinephrine (B1679862) (NET). nih.gov In these programs, the (3S)-tetrahydropyran-3-ylmethanamine core serves as a central scaffold from which other key pharmacophoric elements, such as benzhydryl and N-benzyl groups, are appended. nih.gov

Optimization of lead compounds often involves modification of the tetrahydropyran scaffold itself or the groups attached to it. Researchers have explored the synthesis of analogs with substitutions on the THP ring to probe the structural requirements for potent and balanced activity against multiple transporters. nih.govresearchgate.net The goal of these optimization efforts is to enhance potency, selectivity, and drug-like properties while minimizing off-target effects. The constrained nature of the piperidine (B6355638) derivatives, which are structurally related to THP, can provide more insight into the bioactive conformations of these molecules. researchgate.net

Structure-Activity Relationship (SAR) Studies of Analogs Incorporating the (3S)-Tetrahydropyran-3-ylmethanamine Moiety

Structure-Activity Relationship (SAR) studies are fundamental to understanding how the chemical structure of a molecule relates to its biological activity. For compounds incorporating the (3S)-Tetrahydropyran-3-ylmethanamine moiety, SAR studies provide critical insights that guide the design of more potent and selective drug candidates. scispace.commdpi.com

Molecular recognition is a highly specific process where the three-dimensional arrangement of atoms in a molecule dictates its ability to bind to a biological target. nih.gov Stereochemistry plays a pivotal role in this process, and the (3S) configuration of the tetrahydropyran-3-ylmethanamine moiety is often crucial for optimal binding efficacy.

Research on asymmetric pyran derivatives has demonstrated the stereospecificity of their interactions with monoamine transporters. nih.gov For example, in a series of novel tetrahydrofuran (B95107) derivatives developed as triple uptake inhibitors, analogs with an (S,S) stereochemistry at the chiral centers showed a similar stereospecific requirement for interaction with DAT, SERT, and NET. nih.gov This indicates that the specific spatial orientation of the substituents, dictated by the (3S) stereocenter, is essential for productive binding to the transporter proteins. The synthesis and stereochemical analysis of related natural products, such as the queen recognition pheromone of Solenopsis invicta, further underscore the importance of specific diastereomers in eliciting a biological response. psu.edu The defined stereochemistry ensures a precise fit within the binding pocket of the target protein, maximizing favorable interactions and leading to higher affinity and efficacy.

Rational drug design employs knowledge of a biological target's structure and the SAR of existing ligands to design new molecules with improved properties. nih.govnih.gov For analogs of (3S)-Tetrahydropyran-3-ylmethanamine, several rational design principles guide SAR exploration.

One key principle involves the systematic modification of substituents on the aromatic rings attached to the core scaffold. In the development of triple uptake inhibitors, SAR studies have investigated the effect of altering aromatic substitutions and introducing heterocyclic aromatic moieties. nih.gov For instance, the introduction of a 3-hydroxy or 4-methoxy phenyl group can result in a potent triple reuptake inhibitory profile. nih.gov

Another design principle is the exploration of the linker connecting the core scaffold to other parts of the molecule. The length, flexibility, and chemical nature of the linker can significantly impact binding affinity. dundee.ac.uk Conformational analysis of active compounds has revealed that a 'folded' orientation, which maintains an optimal distance between key pharmacophoric groups like a benzhydryl moiety and an N-benzyl group, is critical for balanced activity against all three monoamine transporters. nih.gov

The following table presents SAR data for a series of analogs based on a 4-((((3S,6S)-6-benzhydryltetrahydro-2H-pyran-3-yl)amino)methyl)phenol template, illustrating the impact of modifying an N-aromatic moiety on transporter binding affinity. nih.gov

CompoundR (N-Aromatic Moiety)DAT Ki (nM)SERT Ki (nM)NET Ki (nM)
10f 3-Hydroxyphenyl31.340.038.5
10g Thiophen-2-yl15.912.929.3
10i 1H-pyrrol-2-yl21.511.245.3
10j 4-Methoxyphenyl15.912.929.3

Data sourced from a study on triple uptake inhibitors. nih.gov

These principles, combining steric, electronic, and conformational considerations, allow medicinal chemists to rationally explore the chemical space around the (3S)-Tetrahydropyran-3-ylmethanamine scaffold to optimize biological activity. mdpi.com

Pre-clinical Target Engagement and Mechanism of Action Investigations

Confirming that a compound interacts with its intended biological target (target engagement) and elucidating its mechanism of action are critical steps in preclinical drug development. A variety of in vitro and biophysical methods are employed for this purpose.

In vitro assays are essential tools for quantifying the interaction of a compound with its target. For molecules built upon the (3S)-Tetrahydropyran-3-ylmethanamine scaffold targeting transporters or receptors, radioligand binding assays are commonly used. These assays measure the ability of a test compound to displace a known radiolabeled ligand from its receptor, allowing for the determination of the compound's binding affinity (Ki). nih.gov

For example, novel analogs are tested for their affinities for DAT, SERT, and NET by measuring their potency in inhibiting the uptake of radiolabeled substrates like [³H]dopamine, [³H]serotonin, and [³H]norepinephrine in brain tissue preparations. nih.gov This type of competitive inhibition assay provides quantitative data on the compound's potency and selectivity for each transporter. merckmillipore.com The data generated from these assays are crucial for building the SAR and selecting candidates for further development. nih.gov

The table below shows the results from such a binding assay for two compounds, highlighting their differing selectivity profiles for the sigma-2 receptor (σ2R/TMEM97) versus the sigma-1 receptor (σ1R). upenn.edu

Compoundσ2R/TMEM97 Ki (nM)σ1R Ki (nM)Selectivity (σ1R/σ2R)
3 0.23 ± 0.03123 ± 14535
4 0.28 ± 0.04145 ± 21518

Data sourced from a study characterizing sigma-2 receptor binding sites. upenn.edu

To understand the molecular basis of target engagement, a suite of biophysical and structural biology techniques is utilized. nih.gov These methods provide detailed information on the thermodynamics, kinetics, and three-dimensional structure of the protein-ligand complex. researchgate.netresearchgate.netsouthwales.ac.uk

Common biophysical techniques include:

Isothermal Titration Calorimetry (ITC): ITC directly measures the heat released or absorbed during a binding event, providing a complete thermodynamic profile of the interaction, including the binding affinity (KD), enthalpy (ΔH), and entropy (ΔS). nih.gov

Surface Plasmon Resonance (SPR): SPR is a label-free optical technique that monitors the binding of an analyte to a ligand immobilized on a sensor surface in real-time. researchgate.net This allows for the determination of kinetic parameters such as association (kon) and dissociation (koff) rates, in addition to the binding affinity. researchgate.net

Nuclear Magnetic Resonance (NMR) Spectroscopy: NMR techniques, such as saturation transfer difference (STD) and WaterLOGSY, can identify which parts of a ligand are in close contact with the protein, mapping the binding epitope. researchgate.net

X-ray Crystallography: This powerful technique can determine the high-resolution, three-dimensional structure of a protein-ligand complex. nottingham.ac.uk This structural information reveals the precise binding mode of the ligand, showing the specific amino acid residues involved in the interaction and the network of non-covalent interactions (e.g., hydrogen bonds, hydrophobic interactions, and salt bridges) that stabilize the complex. nih.govcore.ac.uknih.gov

These advanced methods, often complemented by computational modeling, provide an atomic-level understanding of how compounds incorporating the (3S)-Tetrahydropyran-3-ylmethanamine scaffold recognize and bind to their biological targets, thereby informing further rational design efforts. nih.gov

Computational Chemistry and Chemoinformatics Approaches

The strategic incorporation of the this compound moiety in drug design is significantly enhanced by computational chemistry and chemoinformatics. These in silico methods provide profound insights into the molecule's behavior at a molecular level, guiding the rational design of novel therapeutics with improved efficacy and selectivity.

Molecular Docking and Dynamics Simulations for Ligand-Target Interactions

Molecular docking and molecular dynamics (MD) simulations are powerful computational tools used to predict and analyze the binding of a ligand, such as a derivative of this compound, to its biological target. While specific docking and MD studies featuring this exact compound are not extensively documented in publicly available literature, the principles of these techniques are broadly applied to analogous tetrahydropyran-containing molecules in drug discovery.

Molecular docking predicts the preferred orientation of a ligand when bound to a receptor, forming a stable complex. This technique is instrumental in virtual screening and for understanding the key interactions that drive binding affinity. For a molecule incorporating the this compound scaffold, docking studies would elucidate how the tetrahydropyran ring and its substituents fit into the binding pocket of a target protein. The oxygen atom of the tetrahydropyran ring can act as a hydrogen bond acceptor, a feature that can be critical for anchoring the ligand within the active site.

Following docking, molecular dynamics simulations can provide a more dynamic and realistic view of the ligand-target complex. MD simulations model the movement of atoms and molecules over time, offering insights into the stability of the binding pose, the conformational changes in both the ligand and the protein upon binding, and the energetic contributions of various interactions.

Table 1: Illustrative Parameters for Molecular Docking and Dynamics Simulation of a Tetrahydropyran Derivative

ParameterMolecular DockingMolecular Dynamics Simulation
Software AutoDock, Glide, GOLDGROMACS, AMBER, CHARMM
Receptor Input PDB structure of the target proteinDocked complex from molecular docking
Ligand Input 3D structure of the tetrahydropyran derivativeDocked complex from molecular docking
Scoring Function Predicts binding affinity (e.g., kcal/mol)Force field (e.g., OPLS-AA, CHARMM36)
Output Binding poses, predicted affinityTrajectory of atomic motion, interaction energies, RMSD, RMSF
Key Insights Identification of key interacting residuesAssessment of binding stability, conformational changes

Quantitative Structure-Activity Relationship (QSAR) Modeling for Predictive Design

Quantitative Structure-Activity Relationship (QSAR) modeling is a computational technique that correlates the chemical structure of a series of compounds with their biological activity. nih.gov By developing mathematical models, QSAR can predict the activity of novel compounds, thereby guiding the design of more potent molecules. While specific QSAR studies centered on this compound are not widely reported, the methodology is frequently applied to series of compounds containing similar heterocyclic scaffolds.

In a typical QSAR study involving tetrahydropyran derivatives, a dataset of compounds with known biological activities (e.g., IC50 values) would be used. For each compound, a set of molecular descriptors would be calculated. These descriptors quantify various aspects of the molecule's physicochemical properties, such as its size, shape, lipophilicity, and electronic properties. Statistical methods, such as multiple linear regression or machine learning algorithms, are then used to build a model that relates these descriptors to the observed biological activity.

A well-validated QSAR model can be a valuable tool for predictive design. It can help prioritize which new derivatives of this compound should be synthesized and tested, saving time and resources. For instance, a QSAR model might reveal that increasing the hydrophobicity of a particular substituent on the tetrahydropyran ring is likely to increase potency, guiding further chemical modifications.

Table 2: Key Components of a QSAR Study for Tetrahydropyran Derivatives

ComponentDescriptionExample
Dataset A collection of compounds with measured biological activity.A series of tetrahydropyran-containing enzyme inhibitors with their corresponding IC50 values.
Molecular Descriptors Numerical values that characterize the properties of a molecule.LogP (lipophilicity), molecular weight, number of hydrogen bond donors/acceptors, topological polar surface area.
Statistical Method The algorithm used to build the predictive model.Multiple Linear Regression (MLR), Partial Least Squares (PLS), Support Vector Machines (SVM).
Model Validation Techniques to assess the predictive power of the QSAR model.Cross-validation, prediction on an external test set.

Pharmacophore Modeling and Virtual Screening Strategies

Pharmacophore modeling is a powerful approach in drug design that identifies the essential three-dimensional arrangement of chemical features that a molecule must possess to exert a specific biological effect. These features include hydrogen bond donors and acceptors, hydrophobic regions, and charged groups.

A notable application of pharmacophore modeling to compounds containing a pyran ring is in the development of monoamine triple uptake inhibitors. In one such study, a pharmacophore model was generated based on a training set of potent pyran derivatives. researchgate.net This model revealed the key structural features necessary for balanced activity against the dopamine transporter (DAT), serotonin transporter (SERT), and norepinephrine transporter (NET). researchgate.net

The developed pharmacophore model highlighted the importance of a 'folded' conformation for the active pyran compounds, which was crucial for their triple uptake inhibitory activity. researchgate.net The model also defined the critical distances between the benzhydryl moiety and the N-benzyl group, as well as the orientation of the secondary nitrogen, for optimal activity. researchgate.net This pharmacophore model can then be used as a 3D query in virtual screening campaigns to identify novel compounds from large chemical databases that possess the desired structural features and are therefore likely to be active as triple uptake inhibitors.

Table 3: Features of a Pharmacophore Model for Pyran-Based Triple Uptake Inhibitors

FeatureDescriptionImportance for Activity
Hydrophobic Represents non-polar regions of the molecule.Crucial for interaction with hydrophobic pockets in the transporter proteins.
Aromatic Defines the presence of an aromatic ring system.Important for π-π stacking or other aromatic interactions.
Cationic Identifies a positively charged or ionizable group.Essential for interaction with negatively charged residues in the binding site.

Emerging Research Directions and Future Perspectives

Development of Green and Sustainable Synthetic Routes for [(3S)-Tetrahydropyran-3-yl]methanamine

The chemical industry is increasingly shifting towards more environmentally friendly and sustainable manufacturing processes. For a key chiral intermediate like this compound, this translates to the development of synthetic routes that are not only efficient but also minimize waste and utilize renewable resources.

One of the most promising green approaches is the use of biocatalysis. Enzymes such as transaminases, imine reductases (IREDs), and reductive aminases (RedAms) offer highly selective and environmentally benign alternatives to traditional chemical methods for the synthesis of chiral amines. These enzymatic reactions are typically performed in aqueous media under mild conditions, significantly reducing the need for harsh reagents and organic solvents. Specifically, the biocatalytic reductive amination of a suitable tetrahydropyran-3-carbaldehyde precursor using an engineered amine dehydrogenase (AmDH) presents a direct and atom-economical route to the target molecule. Researchers are actively exploring and engineering these enzymes to enhance their substrate scope, stability, and catalytic efficiency for industrial-scale production.

Furthermore, the development of synthetic routes starting from bio-based feedstocks is a key area of research. The reductive amination of bio-derived 2-hydroxytetrahydropyran (B1345630) to produce amino alcohols highlights the potential for creating valuable amines from renewable sources. pharmablock.com While not a direct synthesis of the target compound, this demonstrates a proof-of-concept for sustainable production of related structures.

Synthesis StrategyKey FeaturesAdvantages
Biocatalysis Use of enzymes (e.g., transaminases, IREDs, AmDHs)High stereoselectivity, mild reaction conditions, reduced waste, use of aqueous media
Chemo-enzymatic Synthesis Combination of chemical and enzymatic stepsShorter synthetic routes, improved overall efficiency
Bio-based Feedstocks Utilization of renewable starting materialsReduced reliance on fossil fuels, improved sustainability profile

Exploration of Novel Biological Targets and Therapeutic Areas for its Derivatives

The tetrahydropyran (B127337) motif is a privileged scaffold in medicinal chemistry, known to improve the pharmacokinetic properties of drug candidates. pharmablock.com Consequently, derivatives of this compound are being actively investigated for a wide range of therapeutic applications.

One significant area of exploration is in the development of enzyme inhibitors. The specific stereochemistry and functional groups of this compound make it an ideal starting point for designing potent and selective inhibitors for various enzyme classes. For example, tetrahydropyran-containing compounds have been successfully developed as inhibitors of dipeptidyl peptidase-IV (DPP-4) for the treatment of type 2 diabetes. google.com The synthesis of chiral trans-2,3-disubstituted 5-oxotetrahydropyran intermediates, which are crucial for these DPP-4 inhibitors, underscores the importance of chiral tetrahydropyran building blocks. google.com

Furthermore, the tetrahydropyran ring has been incorporated into HIV protease inhibitors, where it can enhance binding affinity and improve drug-like properties. nih.gov The amino group of this compound provides a convenient handle for introducing various pharmacophores to target the active site of such enzymes.

Recent research has also focused on kinase inhibitors, with the amino-tetrahydropyran motif being featured in potent and selective inhibitors of ataxia telangiectasia mutated (ATM) kinase, which are being investigated as potential cancer therapeutics. pharmablock.com Additionally, derivatives are being explored as transforming growth factor-β (TGF-β) type I receptor inhibitors for fibrotic diseases and cancer. nih.gov

The versatility of the this compound scaffold also extends to targeting G-protein coupled receptors (GPCRs). For example, analogues of tetrahydropyridine, a related heterocyclic structure, have been synthesized and evaluated as GABA uptake inhibitors. nih.gov This suggests the potential for developing novel central nervous system (CNS) active agents based on the tetrahydropyran-amine core.

Therapeutic AreaBiological Target ClassExample Application
Metabolic Diseases Enzyme Inhibitors (DPP-4)Type 2 Diabetes
Infectious Diseases Enzyme Inhibitors (HIV Protease)HIV/AIDS
Oncology Kinase Inhibitors (ATM)Cancer
Fibrotic Diseases Receptor Inhibitors (TGF-β Type I)Fibrosis
Neurological Disorders Transporter Inhibitors (GABA Uptake)CNS disorders

Integration into Advanced Materials Science or Catalysis Beyond Pharmaceutical Applications

While the primary focus of research on this compound has been in the pharmaceutical sector, its unique structural features also present opportunities in materials science and catalysis.

In the field of catalysis, chiral amines are widely used as organocatalysts to promote asymmetric reactions. nih.gov The (3S) stereocenter of this compound could be exploited to induce chirality in a variety of chemical transformations. Its bifunctional nature, possessing both a basic amine and a Lewis basic oxygen atom within the tetrahydropyran ring, could lead to novel modes of activation and stereocontrol in organocatalytic reactions. Asymmetric organocatalytic methods for the synthesis of tetrahydropyrans are already well-established, and the use of chiral tetrahydropyran amines as catalysts represents a logical and promising extension of this work. rsc.org

In materials science, the incorporation of chiral building blocks into polymers can lead to materials with unique properties, such as chiroptical activity or the ability to form helical structures. This compound could serve as a chiral monomer in the synthesis of novel polymers. The primary amine functionality allows for its incorporation into various polymer backbones, such as polyamides or polyimides, through well-established polymerization reactions. The rigid tetrahydropyran ring would be expected to influence the polymer's thermal and mechanical properties.

Furthermore, the vapor-phase reaction of tetrahydropyran with primary aromatic amines over activated alumina (B75360) to produce N-arylpiperidines demonstrates the potential for this class of compounds to undergo transformations into other heterocyclic systems, which could be of interest in the development of functional materials. cdnsciencepub.com

Patent Landscape and Innovation Trends Surrounding Chiral Tetrahydropyran Amines

The growing interest in chiral tetrahydropyran amines is reflected in the increasing number of patent applications in this area. An analysis of the patent landscape reveals key innovation trends and areas of commercial focus.

A significant number of patents are centered on the synthesis of chiral 3-aminotetrahydropyran and its derivatives. These patents often claim novel and efficient synthetic routes, including methods that avoid costly chromatographic purification steps and utilize readily available starting materials like glutamic acid. google.com This highlights the industrial demand for cost-effective and scalable manufacturing processes for these valuable intermediates.

Another major trend in the patent literature is the application of these chiral amines in the synthesis of active pharmaceutical ingredients (APIs). In particular, patents related to DPP-4 inhibitors frequently cite the use of substituted aminotetrahydropyran compounds. google.com These patents protect not only the final drug compounds but also the key intermediates and the synthetic processes used to prepare them.

Innovation in this field is also being driven by the development of new catalytic systems for the synthesis of chiral amines in general, with transition metal-catalyzed asymmetric hydrogenation being a prominent area of research. nih.govacs.org While not always specific to tetrahydropyran amines, these advancements in catalytic methods are likely to be applied to their synthesis, leading to more efficient and selective processes.

The future of chirality is expected to see continued innovations in asymmetric catalysis and the development of novel chiral materials. chiralpedia.com As the demand for enantiomerically pure compounds in pharmaceuticals and other high-tech applications grows, the patent landscape for versatile building blocks like this compound is expected to expand further, with a focus on sustainable manufacturing and novel applications.

Q & A

How can the enantiomeric purity of [(3S)-Tetrahydropyran-3-yl]methanamine be validated in synthesized samples?

Answer: Enantiomeric purity is critical for chiral compounds. Use chiral HPLC with a polysaccharide-based column (e.g., Chiralpak®) to resolve enantiomers. Alternatively, NMR spectroscopy with chiral shift reagents (e.g., europium tris[3-(heptafluoropropylhydroxymethylene)-(+)-camphorate]) can differentiate stereoisomers via splitting of proton signals. For absolute configuration confirmation, X-ray crystallography is recommended, as seen in supplementary data for structurally related compounds .

What are the optimal reaction conditions for stereoselective synthesis to minimize racemization?

Answer: To suppress racemization during synthesis:

  • Use low temperatures (0–25°C) and aprotic solvents (e.g., THF or DCM) to reduce nucleophilic attack on intermediates.
  • Employ stereoselective catalysts (e.g., chiral Brønsted acids or transition-metal complexes).
  • Monitor reaction progress via thin-layer chromatography (TLC) or LC-MS to terminate reactions before side reactions dominate. Evidence from phosphazene synthesis shows extended reaction times (3 days) at room temperature may require optimization to balance yield and stereointegrity .

How does the tetrahydropyran ring influence the compound’s stability under varying pH conditions?

Answer: The oxygen atom in the tetrahydropyran ring enhances hydrogen-bonding interactions , increasing stability in polar environments. However, under strongly acidic conditions (pH < 2), the amine group may protonate, destabilizing the ring via ring-opening reactions. Stability studies should include:

  • Accelerated degradation tests (e.g., 40°C/75% RH for 1 month).
  • HPLC-UV monitoring of degradation products. Storage in inert atmospheres (argon/nitrogen) at 2–8°C is advised to prevent oxidation .

Which spectroscopic techniques best characterize the structural conformation of this compound?

Answer:

  • NMR Spectroscopy : ¹H/¹³C NMR confirms proton environments and ring conformation. Coupling constants (e.g., J-values) reveal axial/equatorial substituents on the tetrahydropyran ring.
  • Mass Spectrometry (HRMS) : Validates molecular weight and fragmentation patterns.
  • IR Spectroscopy : Identifies N-H stretches (~3300 cm⁻¹) and C-O-C vibrations (~1100 cm⁻¹) in the ring.
  • X-ray crystallography (if crystals are obtainable) provides definitive proof of stereochemistry and bond angles .

Can computational methods predict the reactivity of this compound in nucleophilic reactions?

Answer: Yes. Density Functional Theory (DFT) calculations (e.g., B3LYP/6-31G*) model electron density distribution, identifying nucleophilic sites (e.g., the amine group). Molecular dynamics (MD) simulations assess solvent effects on reaction pathways. For example, simulations of similar compounds highlight steric hindrance from the tetrahydropyran ring, which slows nucleophilic attack at the 3-position .

What strategies reduce byproduct formation during synthesis?

Answer:

  • Purification via column chromatography (silica gel, eluent: hexane/ethyl acetate gradient) isolates the target compound from impurities.
  • Recrystallization in ethanol/water mixtures improves purity.
  • In situ quenching of reactive intermediates (e.g., using scavenger resins) minimizes side reactions. Evidence from dispirophosphazene synthesis shows filtration of triethylammonium chloride salts improves yield .

How does the S-configuration affect biological target interactions?

Answer: The S-configuration determines 3D binding affinity to chiral biological targets (e.g., enzymes or GPCRs). For example:

  • Docking studies with serotonin receptors show enantioselective binding due to hydrogen-bonding differences.
  • In vitro assays (e.g., cAMP accumulation or calcium flux) quantify activity differences between enantiomers. Related compounds with tetrahydropyran moieties exhibit modulated pharmacokinetics due to ring rigidity and lipophilicity .

What safety protocols are essential for handling this compound?

Answer:

  • Use fume hoods and nitrile gloves to avoid skin contact (classified as Skin Corrosion Category 1B).
  • Emergency showers/eyewash stations must be accessible.
  • Store in airtight containers under inert gas (argon) at 2–8°C to prevent degradation. Consult SDS for first-aid measures (e.g., rinsing exposed skin with water for 15 minutes) .

What are the challenges in scaling up the synthesis of this compound?

Answer: Scaling introduces heat transfer inefficiencies and mixing limitations , risking racemization. Solutions include:

  • Flow chemistry for better temperature control.
  • Catalyst immobilization to enhance recyclability.
  • Process Analytical Technology (PAT) for real-time monitoring of enantiomeric excess .

How can cross-coupling reactions be applied to modify this compound?

Answer: The amine group enables Buchwald-Hartwig amination or Ullmann coupling to introduce aryl/heteroaryl groups. For example:

  • React with aryl halides using Pd(OAc)₂/Xantphos catalyst.
  • Protect the amine with Boc groups to prevent side reactions. Evidence from similar methanamine derivatives highlights yields >70% under optimized conditions .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.